N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
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Overview
Description
“N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide” is a complex organic compound. It contains several functional groups including a triazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethylphenyl group, the 1H-1,2,3-triazole group, and the piperidin-4-yl group are all likely to contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could potentially make this compound quite polar, and the piperidine ring could contribute to its basicity .Scientific Research Applications
Structure-Affinity Relationship Studies
Research has delved into the structure-affinity relationships of related benzamide derivatives as potent and selective ligands for dopamine receptors. One study highlighted modifications to the benzamide PB12, aiming to enhance D(3) receptor affinity. These modifications led to the identification of derivatives with moderate to high D(3) receptor affinity, suggesting potential as PET imaging agents due to their suitable affinity values and lipophilicity properties (Leopoldo et al., 2002).
Synthesis and Antimicrobial Activities
Another research avenue has been the synthesis of novel 1,2,4-triazole derivatives and evaluating their antimicrobial activities. Some compounds demonstrated good or moderate activities against test microorganisms, indicating their potential utility in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Stabilities and Docking Studies
Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties through molecular docking studies. These studies have shown that certain compounds exhibit strong binding affinities to EGFR, indicating their potential as anti-cancer agents (Karayel, 2021).
Supramolecular Structures and Bioactivity
Research has also focused on the synthesis, characterization, and bioactivity of diorganotin(IV) Schiff bases. These compounds have shown notable antileishmanial, antiurease, antibacterial, and antifungal activities, highlighting their potential in medicinal chemistry (Shujah et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-4-7-20(14-17(16)2)29-15-22(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)18-5-8-21(32-3)9-6-18/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQBHJSUNFVOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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